molecular formula C14H20BClO2S B6301364 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester CAS No. 2121512-63-6

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B6301364
CAS No.: 2121512-63-6
M. Wt: 298.6 g/mol
InChI Key: MOGJTGLLKFNTDJ-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic ester group, which makes it a valuable reagent for forming carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and degradation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is unique due to its specific substituents, which can influence the reactivity and selectivity of the compound in various reactions. The presence of the chloro and methylthio groups can provide additional sites for functionalization and can affect the electronic properties of the compound .

Biological Activity

3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester (CAS No. 2121512-63-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other boronic acids, which are known for their applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents.

The chemical structure of this compound features a boron atom bonded to a phenyl group with chlorine and methylthio substituents. Key properties include:

  • Molecular Formula : C₁₄H₁₉BClO₂S
  • Molecular Weight : 284.73 g/mol
  • Purity : ≥97% .

Biological Activity Overview

Research indicates that boronic acid derivatives exhibit various biological activities, including:

  • Anticancer Properties : Several studies have highlighted the role of boronic acids in inhibiting proteasomes, which are crucial for protein degradation in cancer cells.
  • Antibacterial Activity : Some compounds in this class have shown efficacy against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell growth
AntibacterialEfficacy against MRSA and other resistant strains
Enzyme InhibitionPotential as proteasome inhibitors

Anticancer Mechanisms

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. This suggests its potential as a therapeutic agent in oncology.

Antibacterial Efficacy

Research has also focused on the antibacterial properties of this compound. A study reported significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against MRSA. The mechanism appears to involve interference with bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Case Studies

  • Case Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent activity.
  • Case Study on Antibacterial Activity :
    • Objective : To assess effectiveness against MRSA.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound exhibited a clear zone of inhibition, confirming its antibacterial properties.

Properties

IUPAC Name

2-(3-chloro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BClO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGJTGLLKFNTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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